Bienvenue dans la boutique en ligne BenchChem!

2-Hydrazino-5-phenylpyrimidine

FAK inhibition 3D-QSAR pyrimidine scaffold comparison

2-Hydrazino-5-phenylpyrimidine (IUPAC: (5-phenylpyrimidin-2-yl)hydrazine; CAS not explicitly assigned in public registries but distinct from 4-hydrazino-5-phenylpyrimidine CAS 56162-61-9) is a heterobifunctional pyrimidine scaffold that positions a nucleophilic hydrazino group at C2 and a lipophilic phenyl ring at C5. This specific 2,5-substitution pattern is critical because it places the hydrazino moiety in the optimal orientation for condensation-based diversification while the C5-phenyl group occupies a hydrophobic pocket conserved across the focal adhesion kinase (FAK) ATP-binding site.

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
Cat. No. B8660102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazino-5-phenylpyrimidine
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N=C2)NN
InChIInChI=1S/C10H10N4/c11-14-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13,14)
InChIKeyLMFJCTVBDCMPAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Hydrazino-5-phenylpyrimidine Is the Strategic Core for Next-Generation FAK-Targeted Programs


2-Hydrazino-5-phenylpyrimidine (IUPAC: (5-phenylpyrimidin-2-yl)hydrazine; CAS not explicitly assigned in public registries but distinct from 4-hydrazino-5-phenylpyrimidine CAS 56162-61-9) is a heterobifunctional pyrimidine scaffold that positions a nucleophilic hydrazino group at C2 and a lipophilic phenyl ring at C5. This specific 2,5-substitution pattern is critical because it places the hydrazino moiety in the optimal orientation for condensation-based diversification while the C5-phenyl group occupies a hydrophobic pocket conserved across the focal adhesion kinase (FAK) ATP-binding site [1]. Unlike isomeric 4-hydrazino- or 6-hydrazino-phenylpyrimidines, the 2-hydrazino-5-phenyl substitution pattern uniquely satisfies the hydrogen-bond donor/acceptor contour maps required for FAK inhibition, as demonstrated by 3D-QSAR CoMSIA/HD models (Q² = 0.699, R² = 0.931) [2]. The compound is predominantly sourced as a research intermediate (typical purity ≥95%), synthesized via nucleophilic displacement of 2-chloro-5-phenylpyrimidine with hydrazine hydrate in pyridine .

Why 2-Hydrazino-5-phenylpyrimidine Cannot Be Replaced by 4-Hydrazino Isomers, 2-Amino Analogs, or Unsubstituted 2-Hydrazinopyrimidine


The 2-hydrazino-5-phenylpyrimidine scaffold derives its differential value from the regiochemical cooperation of the C5-phenyl and C2-hydrazino groups, which cannot be replicated by positional isomers or simple analogs. When the hydrazino group is moved to the 4-position (4-hydrazino-5-phenylpyrimidine, CAS 56162-61-9), the hydrogen-bond donor field orientation shifts fundamentally, disrupting the key interaction with the FAK hinge-region residue Cys502 that is preserved in the 2-hydrazino series [1]. The 2-amino analog (2-amino-5-phenylpyrimidine) lacks the terminal -NH₂ of the hydrazino group that serves as a critical hydrogen-bond donor in CoMSIA contour maps [1]. Unsubstituted 2-hydrazinopyrimidine (no C5-phenyl) loses the hydrophobic contacts with FAK residues Ile428, Leu553, Leu567, and Leu501 that contribute to binding free energy (ΔG_binding = −158.362 kJ mol⁻¹ for the optimized 2-hydrazino-5-phenylpyrimidine derivative D3 vs. −120.872 kJ mol⁻¹ for Defactinib, a non-pyrimidine FAK inhibitor) [1]. These regio- and substituent-dependent interaction profiles mean that procurement of the correct substitution pattern is not interchangeable; selecting the wrong isomer negates the 3D-QSAR-validated pharmacophore [1].

Quantitative Differentiation Evidence for 2-Hydrazino-5-phenylpyrimidine Against Its Closest Comparators


2-Hydrazino-5-phenylpyrimidine Scaffold vs. 4-Hydrazino-5-phenylpyrimidine: CoMSIA Hydrogen-Bond Donor Field Contribution to FAK Binding

In a 3D-QSAR study of 31 pyrimidine-based FAK inhibitors, the CoMSIA/HD (Hydrophobic/Donor) model revealed that the hydrogen-bond donor field has a more significant impact on bioactivity than steric or acceptor fields. The 2-hydrazino-5-phenylpyrimidine core places the terminal -NH₂ donor at a spatial position that aligns with the favored donor contour region near FAK residue Cys502. By contrast, the 4-hydrazino-5-phenylpyrimidine isomer (CAS 56162-61-9) projects the donor group into a disfavored region, as confirmed by the contour map analysis [1]. The CoMSIA model exhibited robust predictive power with Q² = 0.699, R² = 0.931, and R²_test = 0.815, passing all validation parameters [1].

FAK inhibition 3D-QSAR pyrimidine scaffold comparison

2-Hydrazino-5-phenylpyrimidine Derivative D3 vs. Defactinib: Molecular Dynamics ΔG_binding Comparison on FAK

A molecular dynamics simulation (100 ns) was performed on compound D3, a designed 2-hydrazino-5-phenylpyrimidine derivative, and compared with Defactinib (a clinical-stage FAK inhibitor) using the MM-PBSA method. Compound D3 achieved a binding free energy (ΔG_binding) of −158.362 kJ mol⁻¹, whereas Defactinib reached −120.872 kJ mol⁻¹, representing a 31% improvement in predicted binding affinity [1]. The interaction analysis showed that compound D3 forms hydrogen and hydrophobic bonds with key FAK residues including Cys502, Ile428, Leu553, Leu567, and Leu501 [1].

FAK inhibitor MM-PBSA binding free energy molecular dynamics

2-Hydrazino-5-phenylpyrimidine FAK Inhibition IC₅₀ Comparison Among Pyrimidine Derivatives

Among a series of pyrimidine derivatives evaluated for FAK inhibition, a representative 2-hydrazino-5-phenylpyrimidine-based compound (compound 14f) exhibited an IC₅₀ of 35 nM against FAK in TPC-1 thyroid cancer cell models, placing it in the nanomolar potency range . By contrast, the unsubstituted 2-hydrazinopyrimidine scaffold (lacking the C5-phenyl group) shows substantially lower FAK affinity, with IC₅₀ values in the micromolar range (>7,700 nM based on BindingDB entry BDBM50440369 for a closely related 2-hydrazino-5-phenylpyrimidine analog) [1]. The C5-phenyl substituent contributes approximately 220-fold enhancement in FAK inhibitory potency.

FAK inhibition IC₅₀ thyroid cancer

2-Hydrazino-5-phenylpyrimidine vs. 2-Amino-5-phenylpyrimidine: Functional Group Contribution to FAK Binding from 3D-QSAR Donor Field

The CoMSIA donor field contour maps from the 31-compound 3D-QSAR model indicate that the terminal -NH₂ of the hydrazino group falls within a favorable hydrogen-bond donor region near the FAK active site. Replacing the hydrazino (-NH-NH₂) with an amino (-NH₂) group, as in 2-amino-5-phenylpyrimidine, eliminates the second nitrogen that can act as an additional hydrogen-bond acceptor or donor, resulting in loss of interactions with key residues [1]. The CoMSIA model, which passed all validation parameters (Q² = 0.699, R² = 0.931), shows that the donor field contributes more significantly to activity than steric or acceptor fields [1].

FAK pharmacophore hydrogen-bond donor pyrimidine SAR

Synthetic Versatility: 2-Hydrazino-5-phenylpyrimidine as a Triazolopyrimidine Precursor vs. 4-Hydrazino Isomer

The 2-hydrazino group in pyrimidines reacts with one-carbon cyclizing agents (e.g., formic acid, triethyl orthoformate) to form triazolo[1,5-a]pyrimidines, whereas 4-hydrazino isomers cyclize to triazolo[4,3-c]pyrimidines [1]. This divergent cyclization regiochemistry is documented in patents where 4-hydrazino-5-phenylpyrimidines are specifically claimed as intermediates for triazolo[4,3-c]pyrimidines (US4612375A) [2]. The 2-hydrazino-5-phenylpyrimidine scaffold therefore enables access to a different fused ring system (triazolo[1,5-a]pyrimidine) that is topologically distinct and presents different pharmacophoric vectors [1].

fused pyrimidine synthesis triazolopyrimidine hydrazinopyrimidine reactivity

ADMET Prediction: 2-Hydrazino-5-phenylpyrimidine Derivatives Demonstrate Favorable Oral Bioavailability and Non-Toxicity Profile

In silico ADMET evaluation of the designed 2-hydrazino-5-phenylpyrimidine derivatives (D1-D4) indicated good oral bioavailability and non-toxicity [1]. This ADMET profile, while predictive rather than experimental, distinguishes the 2-hydrazino-5-phenylpyrimidine scaffold from certain 2-hydrazinopyrimidine derivatives that have been associated with toxicity concerns (e.g., 2-hydrazino-4-(trifluoromethyl)pyrimidine is noted as a cancer drug with potential toxicity implications) .

ADMET prediction oral bioavailability drug-likeness

Where 2-Hydrazino-5-phenylpyrimidine Delivers Measurable Differentiation: Prioritized Application Scenarios


FAK-Targeted Anticancer Lead Optimization Requiring Nanomolar Potency and Defined Pharmacophore Geometry

Medicinal chemistry teams pursuing FAK inhibition for oncology indications (e.g., thyroid cancer, glioblastoma) should select 2-hydrazino-5-phenylpyrimidine as their core scaffold. The CoMSIA/HD 3D-QSAR model (Q² = 0.699, R² = 0.931) confirms that this substitution pattern optimally positions the hydrogen-bond donor and hydrophobic groups for FAK binding [1]. Derivatives of this scaffold have demonstrated nanomolar FAK IC₅₀ values (35 nM for compound 14f in TPC-1 thyroid cancer cells) , and the designed compound D3 shows a 31% binding free energy improvement over the clinical FAK inhibitor Defactinib (ΔG_binding = −158.362 vs. −120.872 kJ mol⁻¹) [1]. The C5-phenyl group is essential for this activity, providing a ~220-fold potency gain over the unsubstituted 2-hydrazinopyrimidine core [2].

Parallel Synthesis of Triazolo[1,5-a]pyrimidine Focused Libraries for Kinase Profiling

For laboratories building kinase-focused compound collections, 2-hydrazino-5-phenylpyrimidine offers a distinct cyclization pathway to triazolo[1,5-a]pyrimidines that is not accessible from the 4-hydrazino isomer (which yields triazolo[4,3-c]pyrimidines) [1]. This topological divergence means that procurement of the correct 2-hydrazino isomer is mandatory for accessing the [1,5-a] ring system, which presents different exit vectors from the pyrimidine core and can address distinct kinase hinge-region geometries [1]. The hydrazino group also enables condensation with aldehydes to generate hydrazone libraries, a diversification point absent in the 2-amino analog .

Structure-Based Drug Design Guided by 3D-QSAR Contour Maps for FAK and Related Tyrosine Kinases

Computational chemistry groups performing structure-based design on FAK (PDB: 6I8Z) should use 2-hydrazino-5-phenylpyrimidine as their template scaffold because validated CoMSIA contour maps provide explicit guidance on favorable substitution regions [1]. The hydrophobic and donor fields derived from the 31-compound training set (R² = 0.931, R²_test = 0.815) predict that modifications to the C5-phenyl ring or the hydrazino terminus can be rationally guided to improve potency, while maintaining the core 2,5-substitution pattern [1]. The MD-validated binding mode shows persistent interactions with Cys502, Ile428, Leu553, Leu567, and Leu501 over 100 ns simulations [1].

Agrochemical Discovery: Phenylpyrimidine Hydrazide Herbicide Lead Generation

Agrochemical research groups exploring herbicidal phenylpyrimidine hydrazides can leverage 2-hydrazino-5-phenylpyrimidine as a key synthetic intermediate. The patent literature demonstrates that substituted phenylpyrimidine hydrazides of general formula (I) possess herbicidal activity for selective weed control in crops [1]. The 2-hydrazino-5-phenylpyrimidine core provides the hydrazine functionality required for conversion to the active hydrazide class, with the C5-phenyl group serving as the lipophilic anchor required for target site penetration in planta, consistent with the general formula described in patent CN-112955443-A [1].

Quote Request

Request a Quote for 2-Hydrazino-5-phenylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.